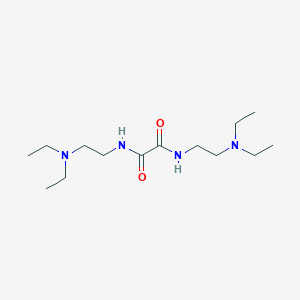
N-(6-ブロモピリジン-2-イル)アセトアミド
概要
説明
N-(6-bromopyridin-2-yl)acetamide is an organic compound with the chemical formula C7H7BrN2O. It is a stable solid that appears white to yellowish in color. This compound is primarily used as a raw material in organic synthesis and can be utilized to synthesize other organic compounds, such as drugs and pesticides . Additionally, it serves as a catalyst and ligand in organic reactions and metal-catalyzed reactions .
科学的研究の応用
N-(6-bromopyridin-2-yl)acetamide has diverse applications in scientific research, including:
作用機序
Target of Action
It’s known that this compound is used in the synthesis of diarylureas, which are used as allosteric modulators . Allosteric modulators are substances that indirectly influence (either inhibit or activate) the effects of a primary ligand that directly activates or deactivates the function of a target protein.
Mode of Action
It’s known that allosteric modulators, which this compound is used to synthesize, work by binding to a site on the target protein that is distinct from the primary ligand’s binding site. This binding can either enhance or diminish the protein’s response to the primary ligand.
Biochemical Pathways
Pharmacokinetics
For instance, it has a high gastrointestinal absorption and is BBB (Blood-Brain Barrier) permeant . Its LogP values, which indicate its lipophilicity, range from 0.68 to 1.61 , suggesting it has the potential to cross biological membranes.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(6-bromopyridin-2-yl)acetamide. For instance, it should be stored in a dry, cool place to avoid contact with strong oxidants and combustibles . It may cause irritation to the skin, eyes, and respiratory system, so appropriate personal protective equipment should be worn during its handling .
準備方法
N-(6-bromopyridin-2-yl)acetamide is generally prepared by reacting 2-bromopyridine with acetamide. The specific procedure involves dissolving 2-bromopyridine in an appropriate solvent, adding an excess of acetamide, and heating the reaction mixture. After the reaction is complete, the product is obtained by cooling and crystallization . Industrial production methods may involve similar steps but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity.
化学反応の分析
N-(6-bromopyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed information on these reactions is limited.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases or acids, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
N-(6-bromopyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2-Acetamido-6-bromopyridine: This compound is closely related and used in similar applications, including the synthesis of diarylureas and Bcl-Abl inhibitors.
N-(5-bromopyridin-2-yl)acetamide: Another similar compound with applications in scientific research and drug discovery.
N-(6-bromopyridin-2-yl)acetamide stands out due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
N-(6-bromopyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)9-7-4-2-3-6(8)10-7/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKOTMZRXXAOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438562 | |
| Record name | N-(6-bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25218-99-9 | |
| Record name | N-(6-bromopyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
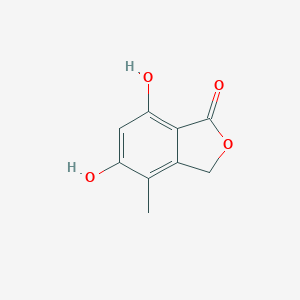
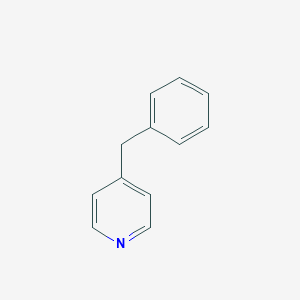
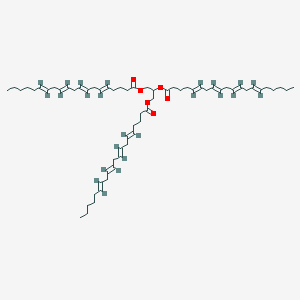


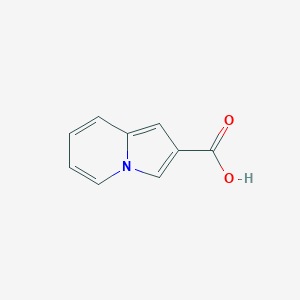
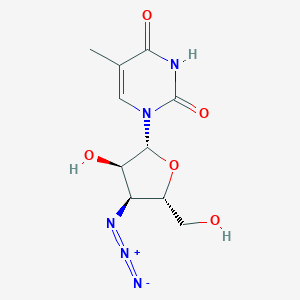
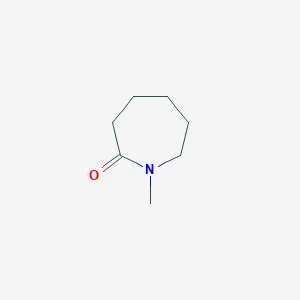

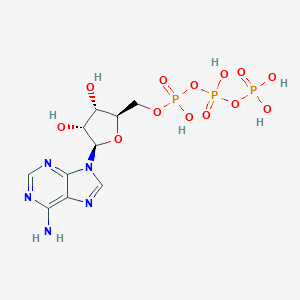

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
